A Deep Dive into the Physicochemical Profile of Gadopiclenol for Enhanced MRI Contrast
A Deep Dive into the Physicochemical Profile of Gadopiclenol for Enhanced MRI Contrast
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of Gadopiclenol, a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). Designed for researchers, scientists, and professionals in drug development, this document details the core attributes of Gadopiclenol, including its chemical structure, relaxivity, stability, and other key physical characteristics. All quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided.
Core Physicochemical Properties
Gadopiclenol, with the chemical formula C₃₅H₅₄GdN₇O₁₅ and a molecular weight of 970.11 g/mol , is engineered for high relaxivity and stability.[1] Its structure is based on a pyclen macrocyclic scaffold, which firmly chelates the gadolinium ion (Gd³⁺), a crucial factor for in vivo safety.[2][3][4] A key innovation in Gadopiclenol's design is the presence of two inner-sphere water molecules, which contributes to its remarkably high relaxivity.[5][6]
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of Gadopiclenol, with comparative data for other commercially available GBCAs where available.
Table 1: General Physicochemical Properties of Gadopiclenol
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₄GdN₇O₁₅ | [1] |
| Molecular Weight | 970.11 g/mol | [1] |
| Osmolality (0.5 M solution) | 843 mOsm/kg H₂O | [2] |
| Viscosity (at 37°C) | 7.6 mPa·s | [2] |
| Log P (n-octanol/PBS) | -4.2 | [2] |
Table 2: Relaxivity of Gadopiclenol in Different Media and Magnetic Field Strengths
| Medium | Magnetic Field Strength (T) | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | Reference |
| Water | 1.41 | 12.2 | Not specified | [2][7] |
| Human Serum (37°C) | 1.41 | 12.8 | Not specified | [2][7] |
| Human Serum (37°C) | 1.5 | 12.8 | Not specified | [8] |
| Human Serum (37°C) | 3.0 | 11.6 | Not specified | [2][7][8] |
Table 3: Stability of Gadopiclenol Compared to Other GBCAs
| Property | Gadopiclenol | Gadoterate | Gadobutrol | Gadodiamide | Reference |
| Thermodynamic Stability (Log K_Therm) | 18.7 | Not specified | Not specified | Not specified | [9] |
| Kinetic Stability (Dissociation Half-life at pH 1.2) | 20 ± 3 days | 4 ± 0.5 days | 18 hours | < 5 seconds | [2][7] |
Mechanism of Action
Gadopiclenol is a paramagnetic contrast agent. When placed in a magnetic field, the gadolinium ion develops a magnetic moment that alters the relaxation rates of nearby water protons.[4][10] This shortening of the T1 relaxation time of water protons leads to an increase in signal intensity on T1-weighted MR images, thereby enhancing the contrast between tissues where the agent accumulates and surrounding tissues.[10] Due to its high relaxivity, Gadopiclenol can be administered at a lower dose than other GBCAs while achieving comparable or superior image enhancement.[1]
Experimental Protocols
Relaxivity Measurement
The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the respective relaxation times (T₁ and T₂) of solutions containing varying concentrations of the contrast agent.
Workflow for Relaxivity Measurement:
-
T₁ Measurement: The inversion-recovery pulse sequence is a standard method for T₁ determination. A 180° inversion pulse is followed by a variable delay (inversion time, TI) before a 90° excitation pulse. The signal intensity is measured for a range of TI values, and the data are fitted to an exponential recovery curve to calculate T₁.[6][11]
-
T₂ Measurement: The Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence is commonly used for T₂ measurement. A 90° pulse is followed by a train of 180° refocusing pulses at varying echo times (TE). The decay of the signal intensity across the echo train is fitted to an exponential decay curve to determine T₂.[6][11]
Thermodynamic Stability Determination
The thermodynamic stability constant (K_Therm) reflects the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium.
Methodology:
-
pH-metric Titration: This is a common method for determining protonation and complexation constants.[2]
-
Procedure:
-
Solutions of the Gadopiclenol ligand are prepared at various concentrations.
-
These solutions are titrated with a strong base (e.g., CO₂-free NMe₄OH) in the presence of a known concentration of Gd³⁺ and HCl.[2]
-
The pH of the solution is monitored throughout the titration.
-
The resulting titration curves are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺-ligand complex.[2]
-
Kinetic Stability Assessment
Kinetic stability, or inertness, refers to the rate at which the gadolinium complex dissociates. This is a critical safety parameter, as the release of free Gd³⁺ in the body is associated with toxicity.
Workflow for Acid-Assisted Dissociation:
-
Methodology: The acid-assisted dissociation of Gadopiclenol is investigated to assess its kinetic inertness.[2]
-
Procedure:
-
Gadopiclenol and other GBCAs are incubated in a highly acidic solution (e.g., pH 1.2) at 37°C.[2]
-
The rate of dissociation is monitored over time.[2]
-
The dissociation half-life (t₁/₂) is then calculated, which represents the time it takes for half of the gadolinium chelate to dissociate.[2] Gadopiclenol exhibits a significantly longer dissociation half-life compared to other macrocyclic and linear GBCAs, indicating high kinetic stability.[2][7]
-
Conclusion
Gadopiclenol demonstrates a superior physicochemical profile characterized by high relaxivity and exceptional kinetic and thermodynamic stability. These properties allow for a reduced administered dose of gadolinium without compromising diagnostic efficacy, representing a significant advancement in the safety and performance of MRI contrast agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of GBCAs.
References
- 1. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gadopiclenol | C35H54GdN7O15 | CID 16223405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. A Comprehensive Overview of the Efficacy and Safety of Gadopiclenol: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gadopiclenol? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
